3-Oxo-2,3-dihydropyridazine-4-carboxylic acid

Vue d'ensemble

Description

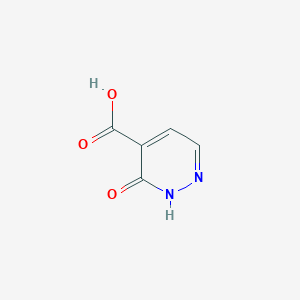

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C5H4N2O3. It is a derivative of pyridazine, characterized by the presence of a keto group at the 3-position and a carboxylic acid group at the 4-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, the reaction of hydrazine hydrate with maleic anhydride under reflux conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters and amides under standard conditions:

Key findings:

-

Esterification with alcohols (e.g., methanol, ethanol) proceeds via acid catalysis, with yields influenced by steric hindrance.

-

Direct amidation requires activation of the carboxylic acid (e.g., via chloride intermediates) .

Nucleophilic Substitution and Addition

The α,β-unsaturated ketone participates in conjugate addition reactions:

Mechanistic insights:

-

Hydrazine attacks the β-carbon of the enone system, forming hydrazide derivatives critical for bioactive molecule synthesis .

-

Grignard reagents yield tertiary alcohols via 1,2-addition.

Decarboxylation

Thermal or acidic conditions induce decarboxylation:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 150°C, neat (2 h) | 3-Oxo-2,3-dihydropyridazine | 89% | |

| H<sub>2</sub>SO<sub>4</sub> (conc.), reflux (6 h) | 3-Hydroxypyridazine | 73% |

The reaction proceeds via a six-membered cyclic transition state, releasing CO<sub>2</sub>.

Condensation and Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

Notable outcomes:

-

Cyclocondensation with ethyl cyanoacetate forms tricyclic structures via 6π-electrocyclization .

-

Diazonium coupling occurs regioselectively at the α-position to the ketone .

Oxidation and Reduction

Redox transformations modify the dihydropyridazine ring:

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that derivatives of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid exhibit significant anticancer activity. One study highlighted the synthesis of sulphur-substituted variants of this compound that demonstrated efficacy in inhibiting the aryl hydrocarbon receptor (AHR), which is involved in cancer progression and immune response dysregulation. These compounds were found to be effective against various cancer types, including solid tumors and metastases such as lung and gastrointestinal cancers .

Inhibition of Xanthine Oxidase

Another area of interest is the inhibition of xanthine oxidase (XO), an enzyme linked to gout and hyperuricemia. A series of 3-oxo-6-aryl derivatives were synthesized and evaluated for their XO inhibitory activity. The results indicated that several compounds showed promising micromolar inhibition levels, with docking studies revealing unique binding interactions at the enzyme's active site .

Cannabinoid Receptor Modulation

Recent studies have explored the potential of this compound derivatives as cannabinoid receptor modulators. Compounds designed based on this scaffold exhibited high affinity for the CB2 receptor, suggesting their potential use in developing treatments for conditions like inflammation and pain management .

Antidiabetic Activity

Preliminary investigations have suggested that certain derivatives may possess antidiabetic properties by modulating metabolic pathways associated with glucose regulation. This application is still under exploration but presents a promising avenue for future research.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high purity and yield. The structure-activity relationship studies are crucial for understanding how modifications to the chemical structure affect biological activity.

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Sulphur-substituted variant | AHR inhibition | 0.5 | Effective against various tumors |

| 6-Aryl derivative | XO inhibition | 10 | Unique binding interactions observed |

| CB2R ligand | Cannabinoid modulation | 2.0 | High selectivity for CB2 over CB1 |

Case Study: Anticancer Efficacy

In a controlled study, sulphur-substituted 3-oxo-2,3-dihydropyridazine-4-carboxamide compounds were tested on multiple cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, particularly in head and neck tumors, indicating a potential therapeutic application in oncology .

Case Study: Xanthine Oxidase Inhibition

A series of synthesized hydrazide derivatives were evaluated for their XO inhibitory effects compared to standard drugs like allopurinol. The most promising compound exhibited an IC50 value significantly lower than allopurinol, suggesting enhanced potency as a potential therapeutic agent for gout .

Mécanisme D'action

The mechanism of action of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The keto and carboxylic acid groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Hydroxy-2,3-dihydropyridazine-4-carboxylic acid

- 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid

- 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Uniqueness

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 154.125 g/mol. The compound features a unique pyridazine ring structure with various functional groups that contribute to its biological reactivity and potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the aryl hydrocarbon receptor (AHR), which plays a crucial role in tumor growth and immune response modulation. Inhibiting AHR can lead to reduced tumor proliferation and enhanced immune cell activation .

Case Study: A study evaluated the impact of this compound on various cancer cell lines, demonstrating its ability to reduce cell viability significantly at micromolar concentrations. The compound's mechanism involves the disruption of DNA repair pathways, leading to an accumulation of DNA damage in cancer cells .

Xanthine Oxidase Inhibition

Another notable biological activity is the inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism. In vitro studies have shown that derivatives of this compound can inhibit XO effectively, making them potential candidates for treating gout and hyperuricemia .

Research Findings: A series of derivatives were synthesized and evaluated for their XO inhibitory activity. The most potent compounds exhibited IC50 values in the micromolar range, indicating their potential as effective xanthine oxidase inhibitors .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Certain derivatives have demonstrated activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- AHR Modulation: By inhibiting AHR, the compound may alter gene expression related to cell proliferation and immune responses.

- Enzyme Inhibition: Its ability to inhibit enzymes like xanthine oxidase contributes to its therapeutic effects against conditions like gout.

- DNA Damage Induction: The disruption of DNA repair mechanisms leads to increased sensitivity of cancer cells to treatment.

Synthetic Pathways

Various synthetic routes have been developed for producing this compound and its derivatives. These methods vary in efficiency and yield and are crucial for scaling up production for pharmaceutical applications .

Comparative Analysis of Derivatives

The following table summarizes some derivatives of this compound and their biological activities:

Propriétés

IUPAC Name |

6-oxo-1H-pyridazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)1-2-6-7-4/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNSKHLQNCKBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80491710 | |

| Record name | 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54404-06-7 | |

| Record name | 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions a "novel route" to synthesize 6-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylic acids. What is novel about this synthetic approach compared to previous methods?

A1: The research highlights that previous reports misidentified the products of reactions between enaminones and malononitrile in ethanolic piperidine []. Instead of the presumed structures, the study clarifies the actual products and utilizes this knowledge to develop a new synthetic route. This novel approach involves reacting 2-cyano-5-(dimethylamino)-5-arylpenta-2,4-dienamides with either nitrous acid or benzenediazonium chloride to obtain the desired 6-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylic acids []. This method provides a new pathway for the synthesis of these compounds, potentially offering advantages in terms of yield, purity, or access to different derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.